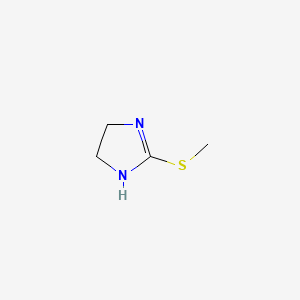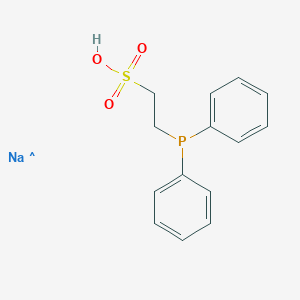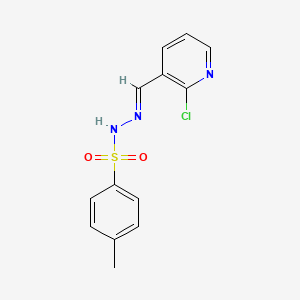
(2,5-Difluoropyridin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Difluoropyridin-4-yl)methanamine, or DFMA, is a small molecule that has been studied for its potential use in a variety of scientific research applications. It is a versatile molecule that has been used in a variety of biochemical and physiological experiments and has been found to have a range of advantages and limitations for laboratory use.
科学研究应用
DFMA has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a biological probe to study the interactions between proteins and small molecules, and as a tool to study the effects of drugs on biochemical pathways. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of cellular membranes.
作用机制
DFMA has been found to interact with proteins through a variety of mechanisms. It has been found to bind to proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It has also been found to interact with proteins through a variety of post-translational modifications, such as phosphorylation, glycosylation, and ubiquitination.
Biochemical and Physiological Effects
DFMA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to modulate the activity of receptors, to modulate the activity of ion channels, and to modulate the activity of transporters. It has also been found to modulate the expression of genes and to modulate the activity of transcription factors.
实验室实验的优点和局限性
DFMA has a number of advantages and limitations for laboratory experiments. One of the main advantages of using DFMA is that it is a small molecule, which makes it easier to work with and less expensive to produce. Additionally, DFMA has been found to be relatively stable and non-toxic, making it suitable for a variety of experiments. However, DFMA also has a number of limitations. For example, it has been found to have a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, DFMA has been found to be relatively non-specific in its interactions with proteins, making it difficult to target specific proteins or pathways.
未来方向
There are a number of potential future directions for the use of DFMA. One potential direction is the use of DFMA in the development of drugs targeting specific proteins or pathways. Additionally, DFMA could be used to study the structure and function of proteins and cellular membranes, as well as to study the effects of drugs on biochemical pathways. Finally, DFMA could be used to develop new enzyme assays, as well as to develop new ways to modulate the activity of receptors, ion channels, and transporters.
合成方法
DFMA is synthesized through a process known as the Ugi four-component reaction (U-4CR). The U-4CR involves condensing an amine, a carboxylic acid, an aldehyde, and an isocyanide in the presence of a base catalyst. The reaction yields a product that contains two different functional groups, one of which is a primary amine and the other is a carboxylic acid. The product can then be purified by recrystallization or by a combination of chromatography and recrystallization.
属性
IUPAC Name |
(2,5-difluoropyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCVRMXMQPLFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoropyridin-4-yl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)






![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)


![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)


